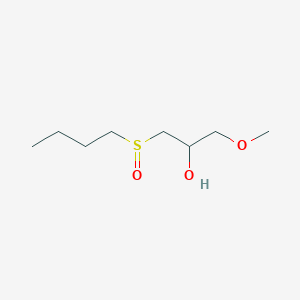

1-Butylsulfinyl-3-methoxypropan-2-ol

Description

1-Butylsulfinyl-3-methoxypropan-2-ol is a chiral organosulfur compound characterized by a propan-2-ol backbone substituted with a butylsulfinyl group at position 1 and a methoxy group at position 2. The following analysis focuses on structurally related compounds to infer its behavior and utility.

Properties

IUPAC Name |

1-butylsulfinyl-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-3-4-5-12(10)7-8(9)6-11-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVFYAIVIXMLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CC(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylsulfinyl-3-methoxypropan-2-ol typically involves the reaction of butylsulfinyl chloride with 3-methoxypropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-Butylsulfinyl-3-methoxypropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfinyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of butylsulfinyl-3-methoxypropanal or butylsulfinyl-3-methoxypropanone.

Reduction: Formation of butylsulfanyl-3-methoxypropan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylsulfinyl-3-methoxypropan-2-ol has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Butylsulfinyl-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The methoxy and hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol (CAS 37708-25-1)

- Key Differences: Replaces the butylsulfinyl group with a tert-butylamino group (-NH-C(CH₃)₃) and substitutes the methoxy group with a 2-methoxyphenoxy aromatic ether .

1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol (CAS 1186107-72-1)

- Key Differences : Features a benzylsulfonyl (-SO₂-benzyl) group instead of butylsulfinyl and a trifluoromethoxy (-OCF₃) group instead of methoxy .

- Implications: The sulfonyl group is more oxidized and polar than sulfinyl, likely increasing metabolic stability but reducing nucleophilicity.

1-Methoxy-2-propanol (CAS 107-98-2)

- Key Differences : A simpler structure lacking the sulfinyl group and featuring a methoxy group at position 1 .

- Implications :

- Reduced steric hindrance and polarity result in lower boiling points and higher volatility.

- The absence of chirality limits applications in enantioselective processes.

Functional Group Impact on Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 1-Butylsulfinyl-3-methoxypropan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Sulfinylation : React propan-2-ol derivatives with butylsulfinyl chloride under controlled pH (e.g., alkaline conditions) to introduce the sulfinyl group.

Methoxy Group Introduction : Use nucleophilic substitution or etherification (e.g., Williamson synthesis) with methyl iodide or dimethyl sulfate.

Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst use). For example, highlights that reaction time and temperature significantly affect yield in similar sulfinyl/methoxy-containing compounds . Characterization via NMR (proton and carbon) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : The sulfinyl group introduces chirality, necessitating chiral HPLC or polarimetry for enantiomeric resolution. Comparative analysis with known standards (e.g., using PubChem’s stereochemical data for analogous compounds) can validate configurations . X-ray crystallography may also resolve absolute configuration if crystalline forms are obtainable .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. For example, describes using DFT to study electronic effects of methoxy/sulfinyl groups on reaction pathways in morpholine derivatives . Software like Gaussian or ORCA can simulate charge distribution and frontier molecular orbitals to identify reactive sites .

Q. How do structural modifications (e.g., replacing butylsulfinyl with methylsulfonyl) alter the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs. demonstrates that substituting methyl for methoxy groups in phenylpropanol derivatives alters solubility and receptor binding . Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) to quantify activity changes. Comparative HPLC retention times and logP values can correlate structural changes with hydrophobicity .

Q. How can researchers resolve contradictions in reported spectroscopic data for sulfinyl-containing propanol derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols by:

Using deuterated solvents (e.g., DMSO-d6 or CDCl3) for NMR.

Cross-validating MS data with high-resolution instruments (HRMS).

emphasizes reproducibility in PubChem’s computed spectral data for bromophenylpropanol analogs, which can serve as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.